molecular formula C21H28N2O2S2 B2663754 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1235658-28-2

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide

Cat. No. B2663754
CAS RN: 1235658-28-2
M. Wt: 404.59
InChI Key: QMQOIHHKNWOWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Metabolic Pathway Elucidation

The study by Mette G. Hvenegaard et al. (2012) provides insight into the oxidative metabolism of a novel antidepressant, Lu AA21004, highlighting the involvement of cytochrome P450 and other enzymes. This research is crucial for understanding the metabolic pathways of new therapeutic agents, which could be relevant for similar compounds like the one (Hvenegaard et al., 2012).

Chemical Synthesis and Molecular Rearrangements

X. Qin's work (2002) on the mass spectrometry analysis of a growth hormone secretagogue provides valuable insights into the chemical structure and stability of complex molecules, which could be applied to the synthesis and analysis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide and its derivatives (Qin, 2002).

Pharmacological Applications

V. Canale et al. (2016) explored the design of selective 5-HT7 receptor ligands and multifunctional agents from a group of arylsulfonamide derivatives, demonstrating the potential of sulfonamide compounds in developing treatments for CNS disorders. This research could be extrapolated to understand the therapeutic potential of compounds like N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide (Canale et al., 2016).

Enzyme Inhibition Studies

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives by H. Sugimoto et al. (1990) for anti-acetylcholinesterase activity highlight the potential of sulfonamide compounds in developing enzyme inhibitors, which may be relevant for the compound (Sugimoto et al., 1990).

properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S2/c1-26-21-10-6-5-9-20(21)16-23-13-11-18(12-14-23)15-22-27(24,25)17-19-7-3-2-4-8-19/h2-10,18,22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQOIHHKNWOWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.